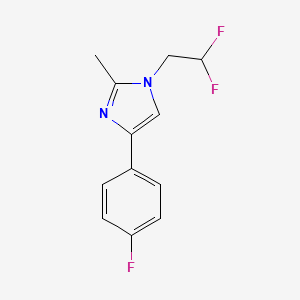![molecular formula C16H14Cl2N6O2S B13052040 3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide](/img/structure/B13052040.png)
3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,4-dichlorophenyl)methoxy]-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide is a complex organic compound that features a combination of dichlorophenyl, triazole, and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenyl)methoxy]-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dichlorophenylmethoxy intermediate: This involves the reaction of 2,4-dichlorophenol with a suitable methoxylating agent under basic conditions.
Synthesis of the triazole intermediate: This step involves the formation of the 1H-1,2,4-triazole ring through cyclization reactions.
Coupling of intermediates: The dichlorophenylmethoxy and triazole intermediates are then coupled with thiophene-2-carbohydrazide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-[(2,4-dichlorophenyl)methoxy]-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
科学研究应用
3-[(2,4-dichlorophenyl)methoxy]-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-[(2,4-dichlorophenyl)methoxy]-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety is known to inhibit the activity of certain enzymes by binding to their active sites, while the dichlorophenyl and thiophene moieties contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
Ketoconazole: A well-known antifungal agent that contains a similar dichlorophenyl and triazole structure.
Fluconazole: Another antifungal agent with a triazole ring, but with different substituents.
Itraconazole: A triazole antifungal with a structure similar to ketoconazole but with additional substituents that enhance its activity.
Uniqueness
3-[(2,4-dichlorophenyl)methoxy]-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide is unique due to the presence of the thiophene moiety, which is not commonly found in similar compounds
属性
分子式 |
C16H14Cl2N6O2S |
|---|---|
分子量 |
425.3 g/mol |
IUPAC 名称 |
N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H14Cl2N6O2S/c17-11-2-1-10(12(18)5-11)7-26-13-3-4-27-15(13)16(25)23-22-14(19)6-24-9-20-8-21-24/h1-5,8-9H,6-7H2,(H2,19,22)(H,23,25) |
InChI 键 |
MZMFEZAEJGDMHI-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)N/N=C(/CN3C=NC=N3)\N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)NN=C(CN3C=NC=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13051979.png)




![Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride](/img/structure/B13052020.png)

![(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052031.png)


